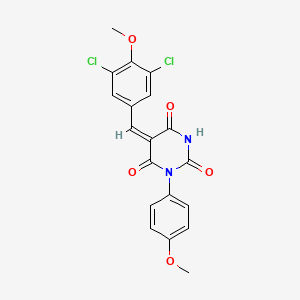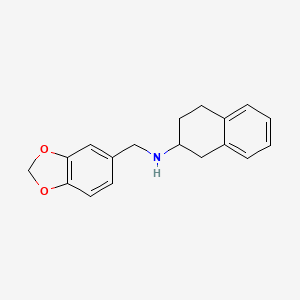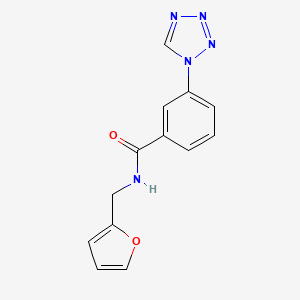![molecular formula C14H22N2O4S B4931610 5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)
5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide, commonly known as PSB-1115, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PSB-1115 belongs to the class of sulfonylureas, which are widely used as antidiabetic drugs. However, PSB-1115 has shown promise in treating other conditions as well, such as cancer and neurodegenerative diseases.
作用機序
PSB-1115 exerts its effects by binding to the sulfonylurea receptor (SUR) on the surface of pancreatic beta cells and cancer cells. This binding leads to the closure of ATP-sensitive potassium channels, which depolarizes the cell membrane and leads to the release of insulin or induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PSB-1115 has been shown to have several biochemical and physiological effects. It stimulates insulin secretion and improves glucose tolerance in animal models. Additionally, it inhibits the growth of cancer cells and induces apoptosis in cancer cells. PSB-1115 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using PSB-1115 in lab experiments is its well-established synthesis method, which yields high purity and yield. Additionally, PSB-1115 has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using PSB-1115 in lab experiments is its potential toxicity, which must be carefully evaluated.
将来の方向性
There are several future directions for research on PSB-1115. One area of research is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. PSB-1115 has been shown to have neuroprotective effects in animal models, making it a promising candidate for further research. Additionally, PSB-1115 could be further studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Finally, PSB-1115 could be further optimized for its use as an antidiabetic agent, as it has been shown to stimulate insulin secretion and improve glucose tolerance in animal models.
合成法
The synthesis of PSB-1115 involves several steps, including the reaction of 2-methoxybenzoyl chloride with isopropylamine to form 2-methoxy-N-isopropylbenzamide. This intermediate is then reacted with N-propylsulfonyl chloride in the presence of a base to form PSB-1115. The synthesis of PSB-1115 has been optimized to yield high purity and yield.
科学的研究の応用
PSB-1115 has been studied extensively for its potential therapeutic applications. One area of research is its use as an antidiabetic agent. PSB-1115 has been shown to stimulate insulin secretion and improve glucose tolerance in animal models. Additionally, PSB-1115 has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2-methoxy-5-(propan-2-ylsulfamoyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-8-15-14(17)12-9-11(6-7-13(12)20-4)21(18,19)16-10(2)3/h6-7,9-10,16H,5,8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSZPCYPWALIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4931533.png)


![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)
![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)
![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)


![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B4931638.png)

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)